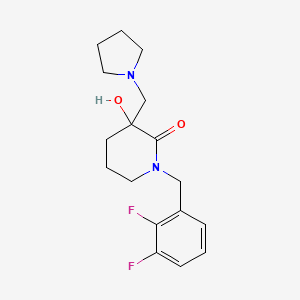![molecular formula C17H22ClN3O B6125101 2-(2-chlorobenzyl)-4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]morpholine](/img/structure/B6125101.png)
2-(2-chlorobenzyl)-4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorobenzyl)-4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is commonly referred to as CDM or CDM-1 and is a morpholine derivative.
作用機序
The exact mechanism of action of CDM is not fully understood. However, it has been suggested that CDM may act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. Additionally, CDM has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
CDM has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play important roles in mood regulation. Additionally, CDM has been shown to increase the levels of BDNF, as mentioned earlier. This increase in BDNF levels may contribute to the antidepressant-like effects of CDM.
実験室実験の利点と制限
One of the advantages of using CDM in lab experiments is its high potency and selectivity. Additionally, CDM has been shown to have a good safety profile in animal studies. However, one limitation of using CDM is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on CDM. One area of interest is the development of CDM-based drugs for the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of CDM and its effects on various neurotransmitter systems. Finally, the development of new synthesis methods for CDM may lead to improved yields and increased availability of this compound for research purposes.
Conclusion:
In conclusion, CDM is a promising compound with potential applications in various areas of scientific research. Its high potency, selectivity, and good safety profile make it an attractive candidate for drug discovery and development. Further research is needed to fully understand the mechanism of action of CDM and its effects on various neurotransmitter systems. With continued research, CDM may prove to be a valuable tool in the development of new treatments for psychiatric disorders and other neurological conditions.
合成法
The synthesis of CDM involves the reaction of 2-chlorobenzylamine with 1,2-dimethyl-1H-imidazole-5-carbaldehyde in the presence of morpholine and a catalytic amount of acetic acid. The reaction proceeds via a Mannich-type reaction and yields CDM as a white solid.
科学的研究の応用
CDM has been shown to have potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. Additionally, CDM has been shown to have potential as a therapeutic agent for the treatment of Alzheimer’s disease.
特性
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-[(2,3-dimethylimidazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-13-19-10-15(20(13)2)11-21-7-8-22-16(12-21)9-14-5-3-4-6-17(14)18/h3-6,10,16H,7-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEKRQRQUCAYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)CN2CCOC(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzyl)-4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B6125019.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6125026.png)
![[2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6125029.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide](/img/structure/B6125045.png)
![5-methyl-2-{[3-(4-nitrophenoxy)benzoyl]amino}benzoic acid](/img/structure/B6125050.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]butan-1-amine hydrochloride](/img/structure/B6125064.png)
![1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6125069.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B6125075.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6125083.png)

![N-[1-methyl-2-(2-pyridinyl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125095.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125114.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B6125122.png)
![4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6125123.png)